![molecular formula C66H108O6 B1610818 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene CAS No. 70351-87-0](/img/structure/B1610818.png)
2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene
Übersicht
Beschreibung
2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene is a chemical compound with the CAS Number: 70351-87-0 . It is used in the field of materials science, particularly in the development of electronic materials .
Synthesis Analysis
An improved synthesis of 2-hydroxy-3,6,7,10,11-pentakis (hexyloxy)triphenylene is reported which is based on the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to 3,3′,4,4′-tetrakis (hexyloxy)biphenyl .Molecular Structure Analysis
The molecular formula of 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene is C66H108O6 and its molecular weight is 997.58 .Chemical Reactions Analysis
The alkylsulfanyl substituents interact more strongly with the triphenylene core than alkylsulfonyl and alkyloxy substituents .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Semiconducting Materials
The compound 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene has been reported to be a new discotic liquid crystalline (LC) semiconducting material based on a triphenylene core. It exhibits self-organizing long fiber structures with supramolecularly ordered columnar stacks that lie parallel to the substrate, which is a desirable property for semiconducting materials used in electronics and optoelectronics .
Liquid Crystal Displays (LCDs)
Due to its ability to induce liquid crystal behavior, this compound can be used as an additive to promote mesogenic properties in materials that do not naturally exhibit such behavior. This application is particularly relevant for the development of LCDs, where controlled liquid crystal phases are essential for display technologies .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that this compound is a discotic liquid crystalline (lc) semiconducting material . As such, it is likely to interact with electronic devices and systems, particularly in the field of organic electronics.
Mode of Action
The mode of action of 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene involves its interaction with the electronic systems of devices. The compound is readily soluble in common organic solvents and exhibits self-organizing long fiber structures with supramolecularly ordered columnar stacks that lie parallel to the substrate . This unique structure allows it to interact strongly with the electronic systems of devices, influencing their performance.
Result of Action
The result of the action of 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene is the formation of unique liquid crystal structures that can influence the electronic properties of devices. These structures can enhance the performance of organic electronic devices .
Action Environment
The action of 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene can be influenced by environmental factors such as temperature and solvent type. For instance, the compound is solid at 20°C . Moreover, its solubility and the formation of its unique structures can be influenced by the type of organic solvent used .
Eigenschaften
IUPAC Name |
2,3,6,7,10,11-hexaoctoxytriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H108O6/c1-7-13-19-25-31-37-43-67-61-49-55-56(50-62(61)68-44-38-32-26-20-14-8-2)58-52-64(70-46-40-34-28-22-16-10-4)66(72-48-42-36-30-24-18-12-6)54-60(58)59-53-65(71-47-41-35-29-23-17-11-5)63(51-57(55)59)69-45-39-33-27-21-15-9-3/h49-54H,7-48H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFDADHEWRYRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H108O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570192 | |
| Record name | 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
997.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene | |
CAS RN |
70351-87-0 | |
| Record name | 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70351-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



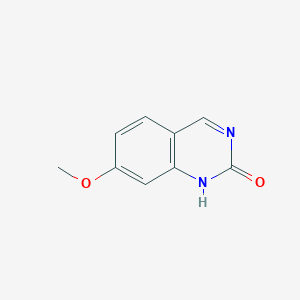
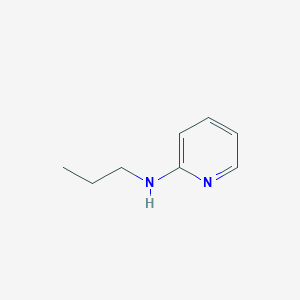


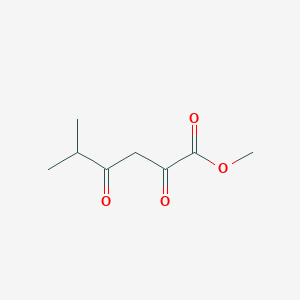

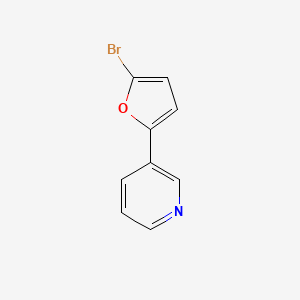
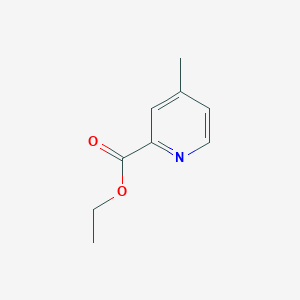

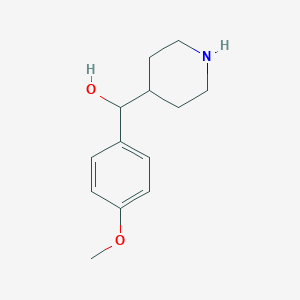
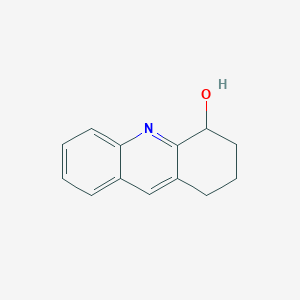


![7-Chlorothieno[2,3-b]pyrazine](/img/structure/B1610758.png)